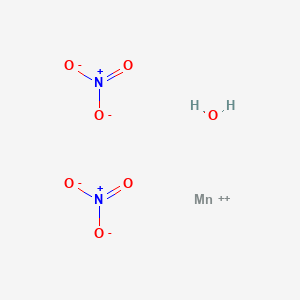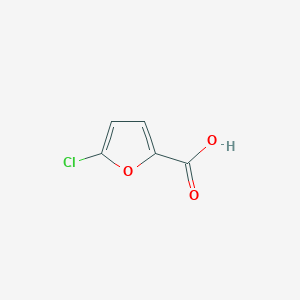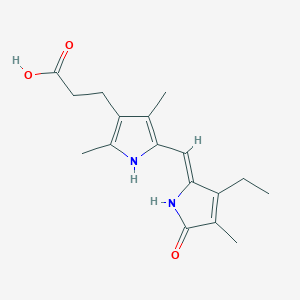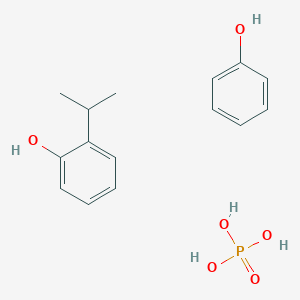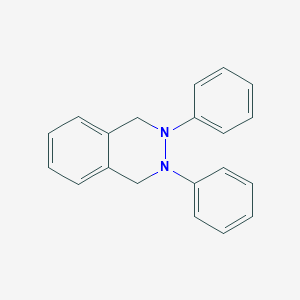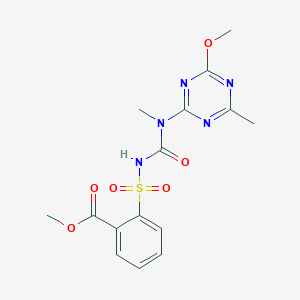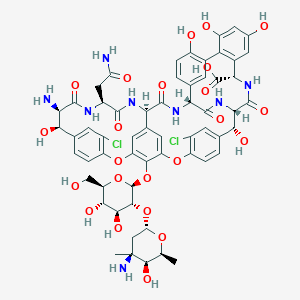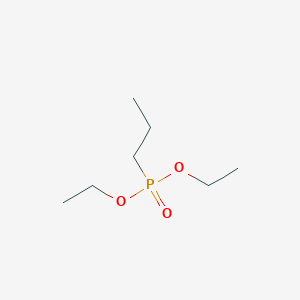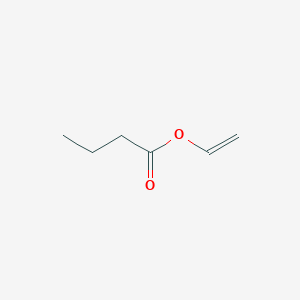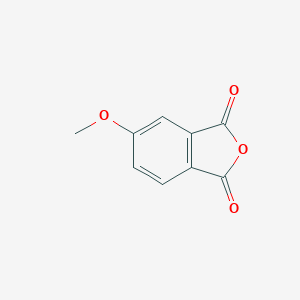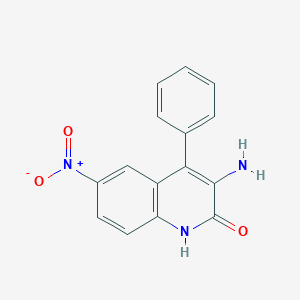![molecular formula C19H28N2O5 B105434 3-[2-[2-(ジプロピルアミノ)エチル]-6-ニトロフェニル]-2-オキソプロパン酸エチル CAS No. 91374-24-2](/img/structure/B105434.png)
3-[2-[2-(ジプロピルアミノ)エチル]-6-ニトロフェニル]-2-オキソプロパン酸エチル
概要
説明
Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate is a complex organic compound with the molecular formula C19H28N2O5. It is known for its role as an impurity in the synthesis of Ropinirole, a selective dopamine D2-receptor agonist used in the treatment of Parkinson’s disease . The compound features a nitrophenyl group, a dipropylaminoethyl chain, and an ethyl ester group, making it a versatile molecule in various chemical reactions.
科学的研究の応用
Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as dopamine receptor agonism.
Medicine: As an impurity in Ropinirole synthesis, it is relevant in the study of drug purity and pharmacokinetics.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis
将来の方向性
準備方法
The synthesis of Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the nitrophenyl intermediate: This step involves nitration of a suitable aromatic precursor to introduce the nitro group.
Introduction of the dipropylaminoethyl chain: This is typically achieved through a substitution reaction where a halogenated precursor reacts with dipropylamine.
Esterification: The final step involves esterification of the intermediate with ethyl oxalate under acidic conditions to form the desired product.
Industrial production methods often involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
化学反応の分析
Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dipropylaminoethyl chain can undergo nucleophilic substitution reactions, where the dipropylamino group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acids or bases for hydrolysis.
作用機序
The mechanism of action of Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate involves its interaction with molecular targets such as dopamine receptors. The compound’s structure allows it to bind to these receptors, mimicking the action of dopamine and thereby influencing neurotransmission pathways. This mechanism is particularly relevant in the context of its role as an impurity in Ropinirole, which is a dopamine D2-receptor agonist .
類似化合物との比較
Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate can be compared with similar compounds such as:
Ropinirole: A selective dopamine D2-receptor agonist used in the treatment of Parkinson’s disease.
Ethyl 3-(dimethylamino)acrylate: Another ester compound with a similar ester functional group but different amine substitution.
2-[2-(Dipropylamino)ethyl]-6-nitrophenyl pyruvate: A related compound with similar structural features but different functional groups.
These comparisons highlight the unique structural features and functional groups of Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate, which contribute to its specific chemical and biological properties.
特性
IUPAC Name |
ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-4-11-20(12-5-2)13-10-15-8-7-9-17(21(24)25)16(15)14-18(22)19(23)26-6-3/h7-9H,4-6,10-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOIUFZMYXSJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632890 | |
| Record name | Ethyl 3-{2-[2-(dipropylamino)ethyl]-6-nitrophenyl}-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91374-24-2 | |
| Record name | Ethyl 2-[2-(dipropylamino)ethyl]-6-nitro-α-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91374-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-{2-[2-(dipropylamino)ethyl]-6-nitrophenyl}-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
